molecular formula C88H112O8 B1213687 4-tert-Butylcalix[8]arene CAS No. 68971-82-4

4-tert-Butylcalix[8]arene

Cat. No.: B1213687
CAS No.: 68971-82-4
M. Wt: 1297.8 g/mol
InChI Key: OLZFZIXORGGLLS-UHFFFAOYSA-N
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Description

4-tert-Butylcalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique basket-like structures, which allow them to act as host molecules in host-guest chemistry. The structure of 4-tert-Butylcalix8arene consists of eight phenolic units linked by methylene bridges, with tert-butyl groups attached to the para positions of the phenolic rings. This compound is notable for its ability to form inclusion complexes with various guest molecules, making it valuable in supramolecular chemistry.

Mechanism of Action

Target of Action

The primary targets of 4-tert-Butylcalix8arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .

Mode of Action

4-tert-Butylcalix8arene interacts with its targets through binding . The compound’s tetraphenolic lower-rim in the cone conformation allows it to bind a variety of paramagnetic transition and lanthanide metals . This interaction results in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Biochemical Pathways

The exact biochemical pathways affected by 4-tert-Butylcalix8The compound’s ability to bind paramagnetic transition and lanthanide metals suggests that it may influence pathways involving these metals . The downstream effects of these interactions could include changes in structural and magnetic properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix8Its molecular weight of 129783 suggests that it may have unique pharmacokinetic properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-tert-Butylcalix8arene’s action are largely dependent on its targets. By binding paramagnetic transition and lanthanide metals, the compound can influence the synthesis of polymetallic clusters . These clusters have fascinating structural and magnetic properties .

Action Environment

The action, efficacy, and stability of 4-tert-Butylcalix8arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that the compound can access . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcalix8arene typically involves the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization from solvents like chloroform or acetone .

Industrial Production Methods

While the industrial production of 4-tert-Butylcalix8arene is not as widespread as other chemicals, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in larger quantities, suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix8arene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.

    Diazo Coupling: Diazonium salts are reacted with the calixarene under acidic conditions.

Major Products

    Halogenated Calixarenes: Products with halogen atoms attached to the phenolic rings.

    Acylated Calixarenes: Products with acyl groups attached to the phenolic rings.

    Azo Calixarenes: Products with azo groups formed through diazo coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcalix4arene : A smaller calixarene with four phenolic units.
  • 4-tert-Butylcalix6arene : A calixarene with six phenolic units.
  • p-tert-Butylcalix 4arene : Another variant with four phenolic units but different substitution patterns .

Uniqueness

4-tert-Butylcalix8arene is unique due to its larger cavity size compared to its smaller counterparts, allowing it to encapsulate larger guest molecules. This makes it particularly valuable in applications requiring the inclusion of larger or more complex molecules. Additionally, the presence of eight phenolic units provides more sites for functionalization, enhancing its versatility in chemical modifications and applications.

Properties

IUPAC Name

5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZFZIXORGGLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1091551
Record name 4-tert-Butylcalix[8]arene
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Molecular Weight

1297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68971-82-4
Record name tert-Butylcalix[8]arene
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Record name Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-
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Record name Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-
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Record name 4-tert-Butylcalix[8]arene
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